molecular formula C17H27NO4 B049321 (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid CAS No. 361441-97-6

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No. B049321
M. Wt: 309.4 g/mol
InChI Key: LJUATQZYDYSZPV-CQCMJFKXSA-N
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Description

Synthesis Analysis

The synthesis of related adamantyl compounds involves innovative protection and deprotection strategies to achieve desired functionalities. For example, the development of the 2-adamantyloxycarbonyl (2-Adoc) group as a new amino-protecting group has demonstrated its utility in peptide synthesis, leveraging tert-butoxycarbonyl (Boc) chemistry for solid-phase and solution-phase peptide synthesis (Nishiyama et al., 1994). Another study highlights the synthesis of tert-Butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate as an analog of aspartic acid, showcasing the versatility of tert-butoxycarbonyl protection in synthesizing complex molecules (Hsiao, 1998).

Molecular Structure Analysis

Molecular structure analysis of compounds related to (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid can be deduced from studies on adamantyl derivatives. For instance, the study on triflic acid-promoted adamantylation of pyrene provides insights into the structural aspects of adamantane-modified compounds, highlighting their fluorescent properties and crystal structures (Wrona-Piotrowicz et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving adamantyl compounds often explore the reactivity and modification potential of the adamantane scaffold. The reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to target amides and butyl esters resistant to aminolysis, demonstrates the chemical versatility of adamantane derivatives (Novakov et al., 2017).

Physical Properties Analysis

The physical properties of adamantyl compounds are crucial for understanding their behavior and potential applications. Studies on the synthesis and characterization of DOTA-mono-adamantan-1-ylamide, for example, include the determination of physical-chemical properties like solubility, melting points, and spectral characteristics, providing a comprehensive view of these molecules' physical attributes (Wan et al., 2015).

Chemical Properties Analysis

The chemical properties of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid and related compounds can be understood through studies focusing on their reactivity, stability, and interaction with other molecules. For instance, the development and application of the 2-adamantyloxycarbonyl (2-Adoc) group in protecting the imidazole function of histidine in peptide synthesis reveal detailed insights into the chemical properties and stability under various conditions (Nishiyama et al., 1995).

Scientific Research Applications

Synthesis and Reactivity

The compound has been utilized in the synthesis of various organic molecules, showcasing its versatility in organic synthesis. For instance, adamantan-2-amine and (adamantan-1-yl)methylamine have been reacted with methyl 2-(4-allyl-2-methoxyphenoxy)acetate to form target amides and corresponding acids, indicating the reactivity of adamantane derivatives in forming complex organic structures (Novakov et al., 2017). Similarly, the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates through reactions with ethyl isothiocyanatoacetate highlights the compound's application in creating sulfur-containing organic molecules (Burmistrov et al., 2017).

Utility in Material Science and Drug Design

Adamantane derivatives have been recognized for their role in materials science and medicinal chemistry. The synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals demonstrates the use of adamantane-based compounds in developing novel peptide isosteres, which are crucial for drug design and development (Groth & Meldal, 2001). Additionally, adamantyl-based ester derivatives synthesized from 1-adamantyl bromomethyl ketone exhibit antioxidant and anti-inflammatory activities, underscoring their potential in therapeutic applications (Chidan Kumar et al., 2015).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies using adamantane derivatives. A novel method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid through direct oxidation of adamantan-1-yl-ethan-1-one showcases innovative approaches to functionalizing adamantane for further chemical transformations (Pan et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUATQZYDYSZPV-CQCMJFKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471504
Record name (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

CAS RN

361441-97-6
Record name (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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